molecular formula C12H14BrN B573033 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] CAS No. 1314792-82-9

7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]

Cat. No.: B573033
CAS No.: 1314792-82-9
M. Wt: 252.155
InChI Key: PROQQGYSPZSSHF-UHFFFAOYSA-N
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Description

7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] is a complex organic compound characterized by its unique spirocyclic structure This compound features a bromine atom attached to an isoquinoline moiety, which is fused to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the cyclobutane ring through a spirocyclization reaction. The bromine atom is then introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling bromine reagents.

Types of Reactions:

    Substitution Reactions: The bromine atom in 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction Reactions: Reduction of the isoquinoline ring can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for selective bromination.

    Potassium Permanganate (KMnO4): Employed in oxidation reactions.

    Palladium on Carbon (Pd/C): Utilized in hydrogenation reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Oxidation Products: Ketones, aldehydes, or carboxylic acids.

    Reduction Products: Reduced isoquinoline derivatives.

Scientific Research Applications

7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, leading to specific biological outcomes.

Comparison with Similar Compounds

    7’-Chloro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]: Similar structure with a chlorine atom instead of bromine.

    2’,3’-Dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]: Lacks the halogen substituent, providing a basis for comparison of halogen effects.

    7’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]: Contains a fluorine atom, offering insights into the influence of different halogens.

Uniqueness: The presence of the bromine atom in 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] imparts unique reactivity and potential biological activity compared to its chloro, fluoro, and unsubstituted analogs. This makes it a valuable compound for exploring structure-activity relationships and developing new chemical entities.

Properties

IUPAC Name

7-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c13-10-2-3-11-9(6-10)7-14-8-12(11)4-1-5-12/h2-3,6,14H,1,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQQGYSPZSSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745163
Record name 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314792-82-9
Record name 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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